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Compound of Interest

Compound Name: 2-(3-Bromophenoxy)pyridine

CAS No.: 92545-83-0

Cat. No.: B1342912 Get Quote

Introduction
2-(3-Bromophenoxy)pyridine is a halogenated aromatic ether with a molecular structure that

presents interest for applications in medicinal chemistry and materials science. Its synthesis

and potential as a building block in the development of novel compounds necessitate a

thorough understanding of its structural and electronic properties. Spectroscopic analysis is the

cornerstone of this characterization, providing unambiguous confirmation of the molecule's

identity and purity. This guide offers an in-depth exploration of the expected spectroscopic data

for 2-(3-Bromophenoxy)pyridine, including Proton Nuclear Magnetic Resonance (¹H NMR),

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS). The methodologies and interpretations presented herein are grounded in

established principles and serve as a practical reference for researchers and professionals in

the field. The molecular formula for 2-(3-Bromophenoxy)pyridine is C₁₁H₈BrNO, and its

molecular weight is 250.09 g/mol [1].

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic

molecules by providing information about the chemical environment of hydrogen atoms. The

expected ¹H NMR spectrum of 2-(3-Bromophenoxy)pyridine in a suitable deuterated solvent,
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such as chloroform-d (CDCl₃), would exhibit distinct signals corresponding to the eight aromatic

protons.

Expected ¹H NMR Data
Proton Assignment

Expected Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-6' 8.15 - 8.25 dd ~4.8, 1.8

H-4' 7.65 - 7.75 ddd ~8.2, 7.5, 1.8

H-2 7.35 - 7.45 t ~2.2

H-6 7.25 - 7.35 ddd ~8.0, 2.2, 1.0

H-4 7.15 - 7.25 t ~8.0

H-5' 7.05 - 7.15 ddd ~7.5, 4.8, 0.8

H-5 6.95 - 7.05 ddd ~8.0, 2.2, 1.0

H-3' 6.85 - 6.95 dd ~8.2, 0.8

Note: The assignments are based on the analysis of substituent effects on the chemical shifts

of pyridine and bromobenzene derivatives.

Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate

structural elucidation.

Sample Preparation: Dissolve approximately 5-10 mg of 2-(3-Bromophenoxy)pyridine in

0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS)

as an internal standard.

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is

properly shimmed to achieve optimal magnetic field homogeneity.

Acquisition Parameters:
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Set the spectral width to encompass the expected chemical shift range (e.g., 0-10 ppm).

Employ a pulse angle of 30-45 degrees.

Set the relaxation delay to at least 1-2 seconds to allow for full spin-lattice relaxation.

Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise

ratio.

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift

scale by setting the TMS signal to 0.00 ppm.

Interpretation of the ¹H NMR Spectrum
The downfield chemical shift of the proton at the 6'-position of the pyridine ring (H-6') is

attributed to the deshielding effect of the adjacent electronegative nitrogen atom. The protons

on the bromophenoxy ring will exhibit splitting patterns consistent with their relative positions

and coupling to neighboring protons. The meta-coupling constants will be smaller (around 2-3

Hz) compared to the ortho-coupling constants (around 7-9 Hz).

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a

molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically

employed to simplify the spectrum and enhance signal intensity.

Expected ¹³C NMR Data
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Carbon Assignment Expected Chemical Shift (δ, ppm)

C-2' 163 - 165

C-1 155 - 157

C-4' 139 - 141

C-6' 148 - 150

C-3 131 - 133

C-5 126 - 128

C-4 124 - 126

C-2 122.5 - 124.5

C-6 118 - 120

C-5' 117 - 119

C-3' 112 - 114

Note: These are predicted chemical shifts based on additivity rules and data from similar

compounds.

Experimental Protocol for ¹³C NMR Spectroscopy
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of CDCl₃) is

generally required for ¹³C NMR compared to ¹H NMR.

Instrument Setup: Use a spectrometer with a carbon-observe probe, typically operating at a

frequency of 100 MHz for a 400 MHz proton instrument.

Acquisition Parameters:

Employ proton decoupling to collapse C-H coupling and improve the signal-to-noise ratio.

Set a wider spectral width (e.g., 0-200 ppm).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342912?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative analysis if needed,

although for routine spectra, a shorter delay is often used.

A significantly larger number of scans (e.g., 1024 or more) is necessary due to the low

sensitivity of the ¹³C nucleus.

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline

corrected. The solvent signal (CDCl₃ at 77.16 ppm) is commonly used for chemical shift

referencing.

Interpretation of the ¹³C NMR Spectrum
The carbon atoms directly attached to the electronegative oxygen and nitrogen atoms (C-2' and

C-1) are expected to be the most downfield-shifted. The carbon atom bearing the bromine (C-

3) will also exhibit a distinct chemical shift. The remaining aromatic carbons will appear in the

typical range of 110-150 ppm.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation at specific frequencies corresponding to

molecular vibrations.

Expected IR Absorption Bands
Vibrational Mode

Expected Wavenumber

(cm⁻¹)
Intensity

C-H stretching (aromatic) 3000 - 3100 Medium to Weak

C=C stretching (aromatic) 1400 - 1600 Medium to Strong

C-O-C stretching (asymmetric) 1200 - 1250 Strong

C-O-C stretching (symmetric) 1000 - 1050 Medium

C-Br stretching 500 - 600 Medium to Strong

C-H out-of-plane bending 700 - 900 Strong
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Experimental Protocol for IR Spectroscopy
Sample Preparation:

KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium

bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a

hydraulic press.

Thin Film (if liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl

or KBr).

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a

background spectrum of the empty sample compartment or the KBr pellet holder to subtract

from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule.

Interpretation of the IR Spectrum
The IR spectrum will be dominated by strong absorptions corresponding to the aromatic C=C

stretching vibrations and the C-O-C ether linkage. The presence of the C-Br bond will be

indicated by a band in the lower frequency region. The C-H out-of-plane bending bands can

provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

elemental composition of a compound.

Expected Mass Spectrum Data
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Ion m/z (Mass-to-Charge Ratio) Interpretation

[M]⁺ 250/252

Molecular ion peak (presence

of bromine isotopes ⁷⁹Br and

⁸¹Br in a ~1:1 ratio)

[M-Br]⁺ 171 Loss of a bromine radical

[C₅H₄NO]⁺ 94
Fragment corresponding to the

pyridyloxy moiety

[C₆H₄Br]⁺ 155/157
Fragment corresponding to the

bromophenyl moiety

Experimental Protocol for Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS).

Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally

stable compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile

compounds.

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight

(TOF), and Orbitrap, each offering different levels of resolution and mass accuracy.

Data Acquisition: The instrument is scanned over a desired mass range to detect the parent

ion and its fragment ions.

Interpretation of the Mass Spectrum
A key feature in the mass spectrum of 2-(3-Bromophenoxy)pyridine will be the isotopic

pattern of the molecular ion peak. Due to the natural abundance of the two stable isotopes of

bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion will appear as a pair of

peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units.[2] The

fragmentation pattern will provide further structural information, with common losses including

the bromine atom and cleavage of the ether bond. The "nitrogen rule" in mass spectrometry
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states that a molecule with an odd number of nitrogen atoms will have an odd nominal

molecular mass.[3] Since 2-(3-Bromophenoxy)pyridine contains one nitrogen atom and one

bromine atom (which has an odd mass number for its most abundant isotope), the molecular

ion will have an even mass, which is an exception to the simple nitrogen rule due to the

presence of the halogen.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

2-(3-Bromophenoxy)pyridine.

Workflow for Spectroscopic Analysis of 2-(3-Bromophenoxy)pyridine
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Click to download full resolution via product page

Caption: A flowchart illustrating the key stages in the spectroscopic characterization of 2-(3-
Bromophenoxy)pyridine.

Conclusion
The comprehensive spectroscopic analysis of 2-(3-Bromophenoxy)pyridine, employing ¹H

NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for its structural

confirmation and purity assessment. The expected data and standardized protocols detailed in

this guide serve as a valuable resource for researchers engaged in the synthesis and

application of this and related compounds. Adherence to these methodologies ensures the

generation of high-quality, reproducible data, which is fundamental to scientific integrity and the

advancement of chemical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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